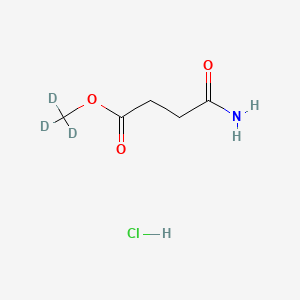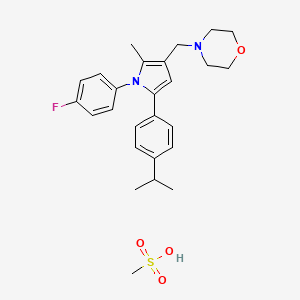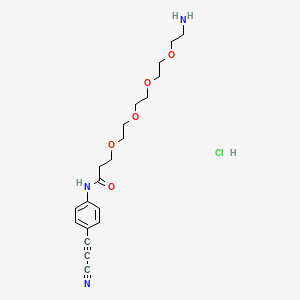
APN-PEG4-Amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APN-PEG4-Amine (hydrochloride) is a cleavable four-unit polyethylene glycol (PEG) linker extensively used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . It is known for its exquisite chemoselectivity for cysteine and a primary amine group .
Vorbereitungsmethoden
The synthesis of APN-PEG4-Amine (hydrochloride) involves the conjugation of an APN moiety with a PEG chain. The reaction conditions typically include the use of solvents like methanol (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The compound is then purified to achieve a purity of over 95% . Industrial production methods focus on large-scale synthesis while maintaining the stability and bioavailability of the compound .
Analyse Chemischer Reaktionen
APN-PEG4-Amine (hydrochloride) undergoes several types of chemical reactions:
Substitution Reactions: The primary amine group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The alkyne group undergoes CuAAc with azide-containing molecules.
Thiol-Click Reactions: The APN moiety shows chemoselectivity for cysteine, forming stable conjugates in aqueous media, human plasma, and living cells.
Common reagents used in these reactions include copper catalysts for CuAAc and thiol-containing compounds for thiol-click reactions. The major products formed are stable bioconjugates used in various applications .
Wissenschaftliche Forschungsanwendungen
APN-PEG4-Amine (hydrochloride) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of APN-PEG4-Amine (hydrochloride) involves its role as a linker in ADCs. The alkyne group undergoes CuAAc with azide-containing molecules, forming stable conjugates. These conjugates can then target specific cells or proteins, delivering the attached therapeutic agents directly to the desired site . The APN moiety’s chemoselectivity for cysteine ensures stable conjugation in biological environments .
Vergleich Mit ähnlichen Verbindungen
APN-PEG4-Amine (hydrochloride) is unique due to its cleavable PEG linker and chemoselectivity for cysteine. Similar compounds include:
APN-PEG4-Alkyne: Another PEG linker with an alkyne group but lacks the cleavable property.
APN-PEG4-Azide: Contains an azide group instead of an alkyne, used in similar click chemistry reactions.
APN-PEG4-Thiol: Features a thiol group, offering different reactivity and conjugation possibilities.
These compounds share similar applications but differ in their functional groups and specific reactivity, making APN-PEG4-Amine (hydrochloride) a versatile and valuable tool in scientific research .
Eigenschaften
Molekularformel |
C20H28ClN3O5 |
|---|---|
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[4-(2-cyanoethynyl)phenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C20H27N3O5.ClH/c21-8-1-2-18-3-5-19(6-4-18)23-20(24)7-10-25-12-14-27-16-17-28-15-13-26-11-9-22;/h3-6H,7,9-17,22H2,(H,23,24);1H |
InChI-Schlüssel |
XGMVXCSHGUKGMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC#N)NC(=O)CCOCCOCCOCCOCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
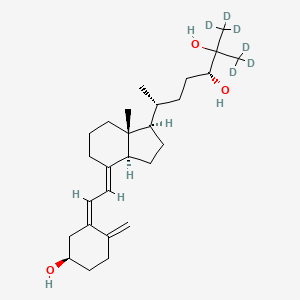
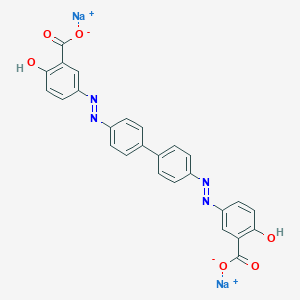
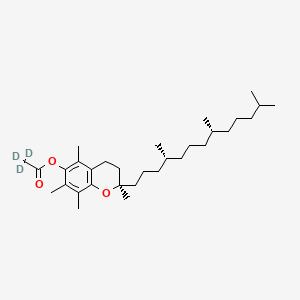
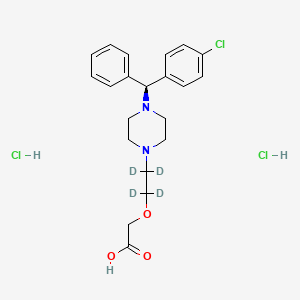
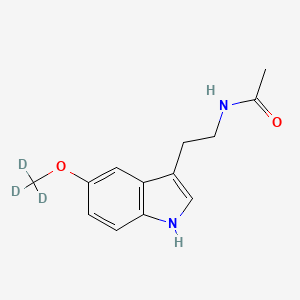
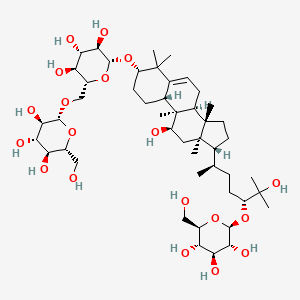
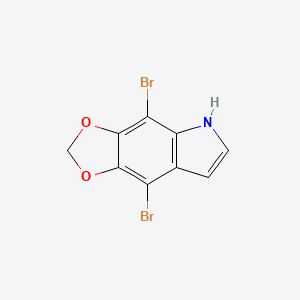

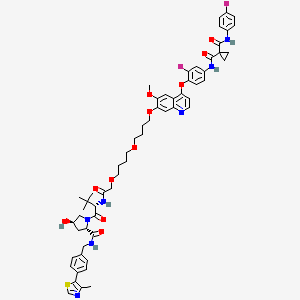
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
